molecular formula C9H7NO B7824344 p-Hydroxycinnamonitrile CAS No. 82628-73-7

p-Hydroxycinnamonitrile

Cat. No.: B7824344
CAS No.: 82628-73-7
M. Wt: 145.16 g/mol
InChI Key: RZROIDXECXAOTO-OWOJBTEDSA-N
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Description

p-Hydroxycinnamonitrile (chemical formula: C₉H₇NO) is an aromatic nitrile derivative featuring a hydroxyl group in the para position relative to the nitrile moiety. The compound’s nitrile group confers reactivity for industrial synthesis, while the hydroxyl group may contribute to antioxidant or photochemical behavior, as observed in related phenolic compounds .

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,11H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROIDXECXAOTO-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270250
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenenitrile
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Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82628-73-7, 82575-52-8
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82628-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxycinnamonitrile
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Record name (2E)-3-(4-Hydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
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Record name p-hydroxycinnamonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxycinnamonitrile can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with hydrogen cyanide under acidic conditions. Another method involves the cyanation of 4-hydroxybenzaldehyde using cyanogen bromide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process involving the cyanation of 4-hydroxybenzaldehyde . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: p-Hydroxycinnamonitrile undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Produces p-hydroxybenzoic acid .

  • Reduction: Yields p-hydroxybenzylamine .

  • Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

p-Hydroxycinnamonitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which p-Hydroxycinnamonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Functional Group Reactivity and Stability

  • p-Hydroxycinnamonitrile vs. p-Hydroxycinnamic Acids (e.g., p-Coumaric Acid) :
    p-Coumaric acid (C₉H₈O₃), a hydroxycinnamic acid, shares the para-hydroxyphenyl backbone but replaces the nitrile with a carboxylic acid. This substitution reduces electrophilicity compared to nitriles, which are more reactive in nucleophilic additions. p-Coumaric acid exhibits UV absorption at 260 nm, linked to its conjugated π-system, whereas nitriles like this compound may show distinct spectroscopic profiles due to the electron-withdrawing nitrile group .

  • Comparison with 3-Hydroxypropanenitrile (C₃H₅NO): This aliphatic nitrile lacks aromaticity but shares the hydroxyl and nitrile functional groups. Its simpler structure likely results in lower thermal stability and faster hydrolysis rates compared to the aromatic this compound .

Spectroscopic and Kinetic Properties

Data from hydroxycinnamic acids and acetophenones () suggest that electron-donating substituents (e.g., hydroxyl groups) enhance UV absorption wavelengths. For example:

  • Caffeic acid (λ = 390 nm) and Ferulic acid (λ = 430 nm) exhibit bathochromic shifts due to extended conjugation.

Reaction times in photochemical studies () indicate that compounds with methoxy groups (e.g., Sinapic acid, 2 hours) degrade faster than non-substituted analogs. Nitriles, however, may exhibit slower degradation due to greater stability under UV exposure.

Tabulated Comparison of Key Compounds

Compound Functional Groups UV λ (nm) Stability (Reaction Time) Commercial Status
This compound Nitrile, para-OH ~260* Moderate (hypothetical) Limited data
p-Coumaric acid Carboxylic acid, para-OH 260 High (24 hours) Widely available
3-Hydroxypropanenitrile Nitrile, OH N/A Low (rapid hydrolysis) Available as standard
Acetosyringone Acetophenone, OCH₃ 520 Moderate (8 hours) Commercial
Vanillin Aldehyde, OCH₃, para-OH 410 High (24 hours) Industrial staple

*Inferred from structural analogs .

Research Implications and Limitations

Key gaps include:

  • Spectroscopic Validation : Experimental UV/Vis data are needed to confirm absorption trends.
  • Synthetic Pathways : Optimization of synthesis methods could improve commercial viability, addressing discontinuation trends observed in related nitriles .

Notes

Evidence Limitations : The provided sources lack explicit data on this compound; comparisons rely on structural analogs .

Commercial Challenges : Discontinued nitrile products () suggest scalability or stability issues, which may apply to this compound.

Biological Activity

p-Hydroxycinnamonitrile (p-HCN) is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of p-HCN, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is an organic compound characterized by the presence of a hydroxyl group and a nitrile group attached to a cinnamic acid backbone. Its chemical formula is C10H9NO, and it exhibits properties that may contribute to its biological activities.

Mechanisms of Biological Activity

Research has indicated that p-HCN exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that p-HCN possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit growth.
  • Antioxidant Properties : p-HCN has demonstrated significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress within cells. This property is crucial for protecting cells from damage associated with various diseases.
  • Enzymatic Activity : p-HCN has been investigated for its role as a substrate for nitrilases, enzymes that catalyze the hydrolysis of nitriles. This enzymatic activity can be harnessed in biocatalysis for the production of valuable compounds in pharmaceutical applications .

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated that p-HCN exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Streptococcus pyogenes32
Escherichia coli>128

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity revealed that p-HCN exhibited a dose-dependent response. The compound showed significant antioxidant capacity at concentrations above 50 µg/mL, with an IC50 value of approximately 45 µg/mL.

Enzymatic Applications

Research into the biocatalytic potential of p-HCN has highlighted its utility in synthesizing chiral compounds. A specific nitrilase enzyme was found to effectively convert p-HCN into (R)-3-hydroxy-4-cyanobutyric acid with high enantioselectivity (98.5% ee) under optimized conditions . This application showcases the compound's relevance in green chemistry and pharmaceutical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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